![molecular formula C13H13N3O3 B2369510 Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate CAS No. 1030553-68-4](/img/structure/B2369510.png)

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

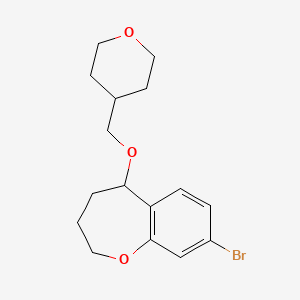

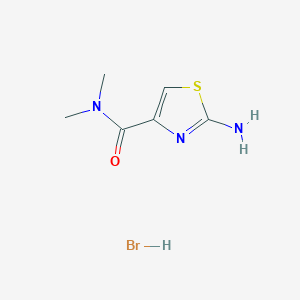

“Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate” is a nitrogen-rich heterocyclic compound . It is a key moiety present in various natural, synthetic, and semi-synthetic chemical building blocks . This compound has multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .

Synthesis Analysis

The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This process is conducted in solvent-free conditions via the Biginelli reaction . A one-step method was also developed for the preparation of 2-oxo-1,2,3,4-tetrahydropyrimido [1,2-a]benzimidazole and its derivatives by heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves oxidative functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .科学的研究の応用

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Investigations into its mechanism of action and potential applications in drug development are ongoing .

- The compound has demonstrated antiviral activity in vitro. Scientists are investigating its efficacy against specific viruses, including RNA and DNA viruses. Understanding its mode of action and optimizing its antiviral properties could lead to novel therapeutic agents .

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate shows promise as an anti-inflammatory agent. Researchers are studying its impact on inflammatory pathways and potential applications in managing inflammatory diseases .

- Preliminary studies suggest that this compound may have anticancer effects. Investigations focus on its impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents .

- Some derivatives of this compound act as adrenergic receptor antagonists. These molecules have potential applications in treating conditions like prostatic hyperplasia .

- Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate serves as a valuable building block in synthetic chemistry. It appears in the chemical structures of various drugs, including sedatives and antiviral medications .

Antimicrobial Activity

Antiviral Potential

Anti-Inflammatory Properties

Anticancer Research

Adrenergic Receptor Modulation

Chemical Building Blocks and Drug Synthesis

作用機序

Target of Action

Compounds with similar structures, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

It is synthesized via a one-pot reaction involving the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst

Biochemical Pathways

These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, inflammation, and adrenergic signaling .

Result of Action

Based on the activities of similar compounds, potential effects could include the inhibition of microbial growth, suppression of viral replication, reduction of cancer cell proliferation, mitigation of inflammation, and modulation of adrenergic signaling .

将来の方向性

The current study demonstrated a robust and gram scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition . This suggests potential for further exploration and optimization of this synthesis process.

特性

IUPAC Name |

methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJZOVMMRMTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2369429.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)